molecular formula C12H16FNO2S B11025428 1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine

1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine

Cat. No.: B11025428
M. Wt: 257.33 g/mol
InChI Key: JNAUOJKLARLIKC-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine is a chemical compound with the molecular formula C₁₆H₁₅FO₃S . It belongs to the class of sulfonamide derivatives and features a piperidine ring substituted with a fluorophenyl group and a sulfonyl group. The compound’s structure is as follows:

Structure: C₁₆H₁₅FO₃S\text{Structure: } \text{C₁₆H₁₅FO₃S} Structure: C₁₆H₁₅FO₃S

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine. One common method involves the reaction of 4-fluorobenzene sulfonyl chloride with 3-methylpiperidine in the presence of a base (such as triethylamine) to yield the desired product.

Reaction Conditions:
  • Reactants: 4-fluorobenzene sulfonyl chloride, 3-methylpiperidine
  • Base: Triethylamine (Et₃N)
  • Solvent: Organic solvents (e.g., dichloromethane, toluene)
  • Temperature: Room temperature or slightly elevated
  • Workup: Acidification and extraction

Industrial Production Methods: Industrial-scale production typically involves optimization of the synthetic route, purification, and scalability. specific details regarding large-scale manufacturing are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine can participate in various chemical reactions:

    Substitution Reactions: The sulfonyl group can undergo nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the sulfonyl group can yield the corresponding sulfonamide.

    Oxidation Reactions: Oxidation of the piperidine ring may occur under certain conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Hydrogen gas (catalytic), hydride reagents (e.g., NaBH₄).

    Oxidation: Oxidizing agents (e.g., mCPBA, DMSO).

Major Products: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the sulfonyl group yields the corresponding sulfonamide.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine finds applications in various fields:

    Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.

    Chemical Biology: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of other molecules.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or other cellular components. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine is unique due to its specific substitution pattern, similar compounds include other sulfonamides and piperidine derivatives.

Properties

Molecular Formula

C12H16FNO2S

Molecular Weight

257.33 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C12H16FNO2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9H2,1H3

InChI Key

JNAUOJKLARLIKC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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